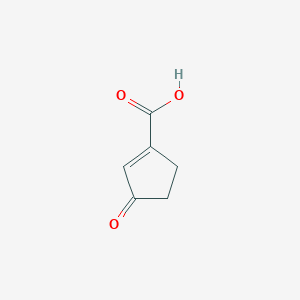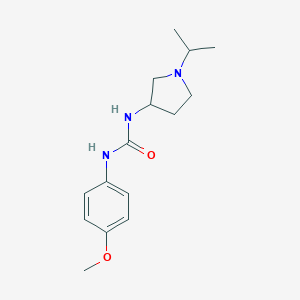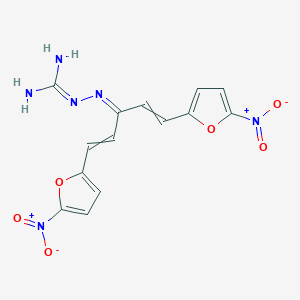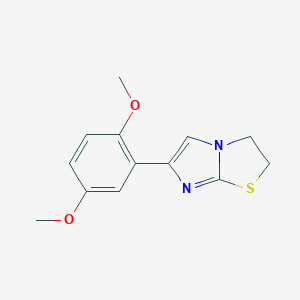
3-Oxocyclopent-1-enecarboxylic acid
Overview
Description
3-Oxocyclopent-1-enecarboxylic acid (3-OCPA) is an important organic compound used in a wide range of scientific research applications. It is a cyclic carboxylic acid with a five-membered ring structure containing an oxygen atom in the ring. It is a colorless solid and is soluble in water, alcohols, and other organic solvents. Its chemical formula is C5H6O3 and its molecular weight is 114.1 g/mol. 3-OCPA has been used in numerous scientific applications, including synthesis, biochemical and physiological research, and drug development.
Scientific Research Applications
Synthesis of Alkyl 2-Methyl-4-Oxocyclohex-2-enecarboxylates : 3-Oxocyclopent-1-enecarboxylic acid is utilized in synthesizing alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates, compounds significant in organic synthesis (Begbie & Golding, 1972).
Synthesis of 2-Amino-3-Hydroxycyclopentanecarboxylic Acid : This acid is used in creating 2-amino-3-hydroxycyclopentanecarboxylic acid and its stereoisomers, expanding the possibilities in stereochemistry (Benedek et al., 2008).
Reactivity in Intermolecular [4+2]-Cycloaddition Reactions : The synthesis of its derivatives helps in understanding the reactivity of cyclopentadienones in intermolecular [4+2]-cycloaddition reactions (Garimalla & Harmata, 2018).
As HCA1, HCA2, and HCA3 Receptor Agonists : Derivatives of this compound are employed as receptor agonists, influencing the activation of HCA2 receptors (Bobiļeva et al., 2014).
Synthesis of Various Compounds : The acid and its isomers are crucial in synthesizing diverse compounds, demonstrating its versatility in chemical research (Marchesini, Paronzini, & Pagnoni, 1977).
Lanthanide-Based Coordination Polymers : It may be used as a bridging ligand in assembling lanthanide-based coordination polymers, with applications in studying their photophysical and magnetic properties (Xia et al., 2007).
Pharmacological Studies : 1-Amino-1,3-cyclopentanedicarboxylic acid, a derivative, acts as a neuronal excitant and is used in pharmacological research (Curry et al., 1988).
Cyclization Reactions in Organic Chemistry : The acid is involved in palladium-catalyzed three-component cyclization reactions, leading to the formation of 2-anilinohydroisoindoline-1,3-diones (Yoon & Cho, 2015).
Lactonization Reactions : It is used in lactonization reactions on 2-hydroxycyclopentanecarboxylic acids and 3-hydroxyprolines, yielding corresponding β-lactones (Philp & Robertson, 1977).
Antibacterial and Herbicidal Properties : Compounds derived from this acid exhibit antibacterial, fungicidal, and herbicidal characteristics, expanding its applications in biochemistry and pharmacology (Dai et al., 2005).
Properties
IUPAC Name |
3-oxocyclopentene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-5-2-1-4(3-5)6(8)9/h3H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRALHWIAFCVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910708 | |
| Record name | 3-Oxocyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108384-36-7 | |
| Record name | 3-Oxocyclopent-1-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















